4-(2,4-Dichlorophenoxy)benzoic acid

Vue d'ensemble

Description

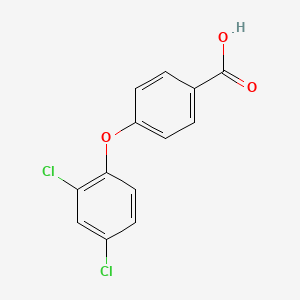

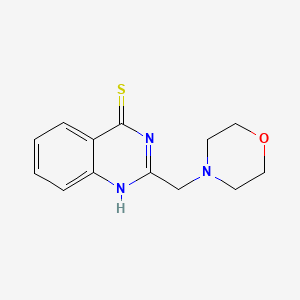

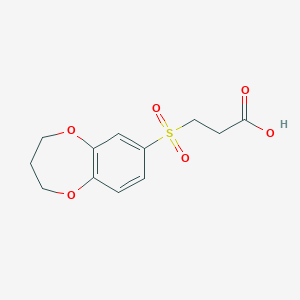

4-(2,4-Dichlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops . Its active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .

Molecular Structure Analysis

The molecular weight of this compound is 283.11 . The InChI code for this compound is 1S/C13H8Cl2O3/c14-9-3-6-12 (11 (15)7-9)18-10-4-1-8 (2-5-10)13 (16)17/h1-7H, (H,16,17) .Applications De Recherche Scientifique

Environmental Impact and Remediation Strategies

Analysis of Global Trends in 2,4-D Herbicide Toxicity Studies Research has advanced rapidly on the toxicology and mutagenicity of 2,4-D, highlighting its widespread use in agriculture and the subsequent environmental exposure. Studies have focused on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones. Future research is expected to delve deeper into molecular biology aspects, such as gene expression and pesticide degradation to mitigate environmental impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Treatment of Wastewater from Pesticide Production The pesticide industry produces wastewater containing various toxic pollutants, including 2,4-D. Studies have shown that biological processes and granular activated carbon can remove these compounds effectively, suggesting a need for further experimental evaluations to enhance treatment designs and efficiency (Goodwin, Carra, Campo, & Soares, 2018).

Microbial Biodegradation of 2,4-D Microorganisms play a crucial role in degrading 2,4-D in the environment, offering a sustainable method to reduce pollution and protect public health. This review focuses on the role of microbes in degrading 2,4-D and its main degradation metabolite, 2,4-dichlorophenol, emphasizing the potential of bioremediation processes (Magnoli et al., 2020).

Sorption and Degradation Mechanisms

Sorption of 2,4-D to Soil and Organic Matter A comprehensive review of sorption experiments for 2,4-D and related compounds to various soils and materials highlights the significance of soil organic matter and iron oxides as relevant sorbents. This understanding aids in predicting the environmental fate of these herbicides and informs strategies for mitigating their impact (Werner, Garratt, & Pigott, 2012).

Mécanisme D'action

Mode of Action

The compound mimics natural auxin at the molecular level . It activates the auxin receptor system, resulting in changes in the actin cytoskeleton, an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects the physiological process, perception, and signal transduction under herbicide treatment . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .

Pharmacokinetics

It is known that the compound is highly soluble in water . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The compound mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These changes lead to abnormal growth, senescence, and plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)benzoic acid. For instance, the compound can enter water bodies either directly through spray or spray drift, or indirectly via surface water runoff or leaching and sub-surface draining . In the aqueous environment, residues of phenoxyacetic acid herbicides are most commonly found in the form of the free acid .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins and can have effects on its localization or accumulation .

Subcellular Localization

It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

4-(2,4-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPJMYHBNJYQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B3372545.png)

![4-(5,6,7,8,9,10-Hexahydro[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline](/img/structure/B3372577.png)

![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)

![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)

![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)